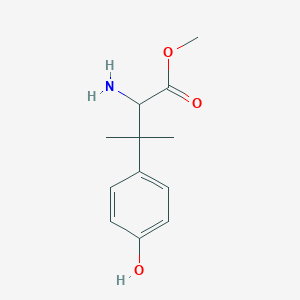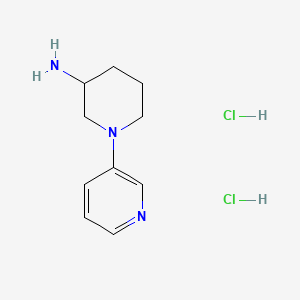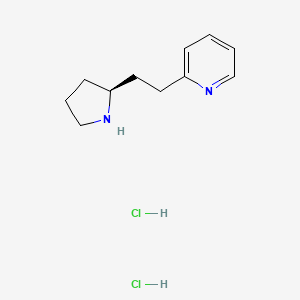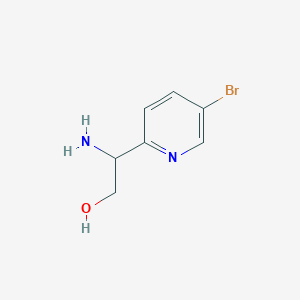![molecular formula C9H15ClN2O B13617442 1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile hydrochloride](/img/structure/B13617442.png)
1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile hydrochloride is a synthetic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework provides a rigid and stable structure, which can be advantageous in drug design and other applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. The reaction is carried out under anhydrous conditions, often using a base such as potassium carbonate to facilitate the reaction . The product is then purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to increase efficiency. The use of automated systems for monitoring and controlling reaction parameters would also be essential in an industrial setting.
Análisis De Reacciones Químicas
Types of Reactions
1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce a variety of functional groups, depending on the nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It can be used in the study of biological pathways and mechanisms, particularly those involving spirocyclic compounds.
Medicine: Its unique structure makes it a candidate for drug development, particularly for targeting specific receptors or enzymes.
Mecanismo De Acción
The mechanism of action of 1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and specificity. Molecular targets and pathways involved would depend on the specific biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1-Oxa-4-azaspiro[4.5]decane: This compound has a similar spirocyclic structure but lacks the carbonitrile group.
1,4-Dioxa-8-azaspiro[4.5]decane: This compound has two oxygen atoms in the spirocyclic ring, which can alter its reactivity and properties.
1-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid: This compound has a carboxylic acid group instead of a carbonitrile group, which can affect its acidity and reactivity.
Uniqueness
1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile hydrochloride is unique due to the presence of the carbonitrile group, which can participate in a variety of chemical reactions. This makes it a versatile building block for the synthesis of more complex molecules. Additionally, the spirocyclic structure provides a rigid and stable framework, which can be advantageous in drug design and other applications.
Propiedades
Fórmula molecular |
C9H15ClN2O |
|---|---|
Peso molecular |
202.68 g/mol |
Nombre IUPAC |
1-oxa-8-azaspiro[4.5]decane-4-carbonitrile;hydrochloride |
InChI |
InChI=1S/C9H14N2O.ClH/c10-7-8-1-6-12-9(8)2-4-11-5-3-9;/h8,11H,1-6H2;1H |
Clave InChI |
GDEJBUHPNMDONN-UHFFFAOYSA-N |
SMILES canónico |
C1COC2(C1C#N)CCNCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoicacid](/img/structure/B13617361.png)












